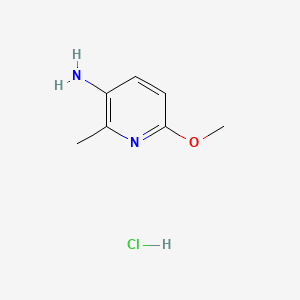

3-Amino-6-methoxy-2-picoline hydrochloride

Overview

Description

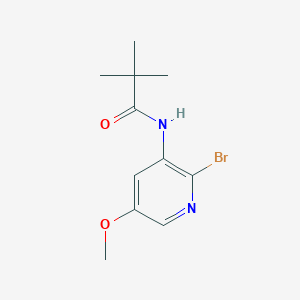

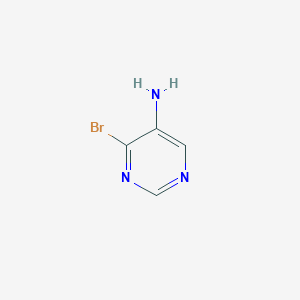

3-Amino-6-methoxy-2-picoline hydrochloride is a chemical compound with the CAS Number: 1159811-56-9 . Its IUPAC name is 6-methoxy-2-methyl-3-pyridinamine hydrochloride . It has a molecular weight of 174.63 . The compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 3-Amino-6-methoxy-2-picoline hydrochloride is1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Drug Development

3-Amino-6-methoxy-2-picoline hydrochloride is utilized in the pharmaceutical industry for the synthesis of complex molecules. Its amine group can act as a building block for the construction of pharmacophores, which are parts of molecular structures that are responsible for the biological activity of drug molecules .

Material Science

In material science, this compound serves as a precursor for the development of new materials with potential applications in electronics and nanotechnology. Its ability to form stable complexes with metals can be exploited to create novel metal-organic frameworks (MOFs) .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including alkylation, acylation, and condensation, to produce a wide range of derivatives for further research and development .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Amino-6-methoxy-2-picoline hydrochloride can be used as standards or reagents in chromatographic techniques for the detection and quantification of complex mixtures .

Proteomics Research

As a biochemical for proteomics research, this compound can be used to study protein interactions and modifications. It may also serve as a tag for the purification and identification of proteins .

Catalysis

The compound’s molecular structure allows it to act as a ligand in catalytic systems. It can enhance the efficiency of catalysts used in various chemical reactions, including those important for environmental applications .

Neuroscience Research

In neuroscience, derivatives of this compound could be used to design receptor agonists or antagonists, contributing to the study of neurological pathways and disorders .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can be modified to create new pesticides or herbicides. Its molecular framework allows for the attachment of functional groups that can target specific pests or weeds .

Safety and Hazards

The safety data sheet for 3-Amino-6-methoxy-2-picoline advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

6-methoxy-2-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJPPEOWDYKBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953931 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-methoxy-2-picoline hydrochloride | |

CAS RN |

320577-63-7 | |

| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)

![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)